1-Bromo-4-[2-(3-ethoxyphenoxy)ethoxy]benzene
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Overview
Description
1-Bromo-4-[2-(3-ethoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a bromine atom attached to a benzene ring, which is further substituted with an ethoxyphenoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-[2-(3-ethoxyphenoxy)ethoxy]benzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where a bromine atom is introduced to the benzene ring. This can be achieved by reacting the benzene derivative with bromine in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-[2-(3-ethoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution: Products depend on the nucleophile used, resulting in various substituted benzene derivatives.
Oxidation: Oxidized products may include phenols or quinones.
Reduction: Reduced products may include dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-4-[2-(3-ethoxyphenoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[2-(3-ethoxyphenoxy)ethoxy]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating reactions with nucleophiles. The compound’s effects are mediated through pathways involving the formation of reactive intermediates and subsequent product formation .
Comparison with Similar Compounds
1-Bromo-4-ethoxybenzene: Similar structure but lacks the ethoxyphenoxyethoxy group.
1-Bromo-4-(2-methoxyethoxy)benzene: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness: 1-Bromo-4-[2-(3-ethoxyphenoxy)ethoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-bromo-4-[2-(3-ethoxyphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-2-18-15-4-3-5-16(12-15)20-11-10-19-14-8-6-13(17)7-9-14/h3-9,12H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWORLUJADLCWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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